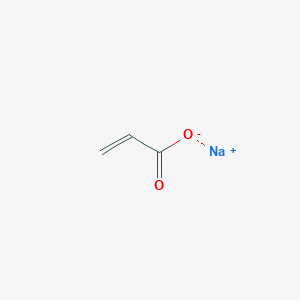

Sodium acrylate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

7446-81-3 |

|---|---|

Molekularformel |

C3H4NaO2 |

Molekulargewicht |

95.05 g/mol |

IUPAC-Name |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI-Schlüssel |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

Isomerische SMILES |

C=CC(=O)[O-].[Na+] |

Kanonische SMILES |

C=CC(=O)O.[Na] |

Dichte |

1.1 - 1.4 g/cm³ |

melting_point |

>300 °C |

Andere CAS-Nummern |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

Physikalische Beschreibung |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Environmental Hazard |

Verwandte CAS-Nummern |

25549-84-2 |

Löslichkeit |

Solubility in water: good |

Synonyme |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sodium Acrylate Anionic Polyelectrolyte Properties: A Technical Guide for Drug Development

Executive Summary

This technical guide provides a rigorous analysis of Poly(sodium acrylate) (PSA), a high-charge density anionic polyelectrolyte critical to modern drug delivery systems. Unlike neutral polymers, PSA’s behavior is governed by electrostatic interactions, counterion condensation, and osmotic pressure. This document moves beyond basic descriptions to explore the structure-property relationships driving mucoadhesion, controlled release, and superabsorbent kinetics. It is designed for formulation scientists requiring actionable data and validated protocols.

Molecular Architecture & Physicochemical Fundamentals

Chemical Structure & Charge Density

Sodium polyacrylate consists of a hydrocarbon backbone with a carboxylate group (

-

Monomer Unit: Sodium Acrylate (

) -

pKa (of conjugate acid): ~4.5 – 4.8. Above pH 5.0, the polyelectrolyte is fully ionized.

-

Polyelectrolyte Effect: In deionized water, electrostatic repulsion between adjacent

groups causes the polymer chain to expand from a random coil to a rigid rod-like conformation. This results in a massive increase in hydrodynamic volume and viscosity.

Counterion Condensation (Manning Theory)

A critical concept for researchers is Manning Condensation . When the linear charge density parameter (

-

Implication for Formulation: This condensed layer creates a "stern layer" that affects drug diffusion rates and crosslinking efficiency.

Critical Quality Attributes (CQAs) for Pharmaceutical Grade PSA

For drug development, "industrial grade" SAP (Superabsorbent Polymer) is insufficient.

| Attribute | Specification (Pharma Grade) | Relevance to Formulation |

| Residual Monomer | Toxicity; Acrylic acid is a skin/mucosal irritant. | |

| Molecular Weight | Determines viscosity and mucoadhesive strength. | |

| Degree of Neutralization | Affects pH buffering capacity and swelling ratio. | |

| Crosslink Density | Variable (controlled) | Inversely proportional to swelling capacity ( |

Rheology & Swelling Kinetics

The Swelling Mechanism

PSA hydrogels swell due to the Donnan Equilibrium and Osmotic Pressure . The fixed anionic charges (

Swelling Ratio (

- : Degree of ionization

- : Effective crosslink density

- : Molar volume of solvent

Salt Sensitivity (The Screening Effect)

This is the most common failure mode in physiological media.

-

Mechanism: The addition of salt (e.g., 0.15 M NaCl in saline/blood) increases the ionic strength (

). This reduces the Debye Screening Length ( -

Result: The polymer coil collapses. Swelling capacity can drop from ~500 g/g (DI water) to ~30-50 g/g (Saline).

Visualization: Swelling & Collapse Mechanism

Pharmaceutical Applications: Mucoadhesion & Release[1][2]

Mucoadhesion Mechanism

PSA is a superior mucoadhesive due to its anionic nature, but the mechanism differs from neutral polymers.

-

Dehydration Theory: The superabsorbent nature of PSA draws water from the mucus layer, concentrating the mucin glycoproteins and increasing viscosity at the interface.

-

Chain Entanglement: High MW PSA chains interpenetrate the mucin network.

-

Hydrogen Bonding: While fully ionized PSA (

) repels negatively charged mucin (sialic acid residues), partial protonation (at lower pH) or the presence of hydrogen bond donors allows for interaction. Note: Pure PAA (Polyacrylic Acid) is a better H-bonder than fully neutralized PSA.

Drug Release Mechanisms

-

Ion Exchange: Cationic drugs (e.g., Amitriptyline, Doxorubicin) bind electrostatically to the anionic PSA matrix. Release is triggered by ion exchange with physiological cations (

) in the body fluid. -

Diffusion Controlled: For neutral drugs, release follows Fickian diffusion (

) in the swollen state. -

pH-Triggered Release:

Experimental Protocols

Protocol A: Synthesis of Crosslinked Sodium Polyacrylate Hydrogel

Rationale: Free radical polymerization in aqueous solution is the standard for creating high-purity hydrogels.

Reagents:

-

Acrylic Acid (AA) - Monomer (Must be distilled to remove inhibitor if high precision is needed).

-

Sodium Hydroxide (NaOH) - Neutralizer.

-

N,N'-Methylenebisacrylamide (MBA) - Crosslinker.

-

Ammonium Persulfate (APS) - Initiator.

Workflow:

-

Neutralization: Slowly add AA to cold NaOH solution (ice bath) to achieve 75% neutralization. Exotherm control is critical to prevent premature polymerization.

-

Formulation: Dilute to 20-30 wt% monomer concentration.

-

Crosslinking: Add MBA (0.05 - 0.2 wt% relative to monomer). Higher MBA = Stiffer gel, lower swelling.

-

Initiation: Purge with

for 15 mins to remove oxygen (radical scavenger). Add APS (0.1 wt%). -

Polymerization: Heat to 60°C for 2-4 hours.

-

Purification: Wash gel in excess DI water for 48 hours (change water 3x) to remove unreacted monomer.

-

Drying: Lyophilize (freeze-dry) for porous structure or oven dry at 60°C for film.

Protocol B: Gravimetric Swelling Capacity (Tea Bag Method)

Rationale: A self-validating method to determine equilibrium swelling ratio (

-

Weigh empty non-woven fabric bag (

). -

Place known mass of dry polymer (

) into the bag. -

Immerse in test medium (DI water, PBS, or SGF) for 24 hours.

-

Remove bag, hang for 10 mins to drain excess free water (unbound).

-

Weigh swollen bag (

). -

Calculation:

Visualization: Synthesis Workflow

References

-

Manning, G. S. (1969). Limiting Laws and Counterion Condensation in Polyelectrolyte Solutions I. Colligative Properties. The Journal of Chemical Physics. Link

-

Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics. Link

- Kabanov, V. A. (2003). Polyelectrolyte Complexes in the Solution and in Bulk. Russian Chemical Reviews.

-

Peppas, N. A., et al. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Jeifer Pharma. (2025). Pharmaceutical Grade Sodium Polyacrylate Specifications. Link

-

Accio. (2025). Sodium Polyacrylate Characteristics: Key Features Explained. Link

-

Wikipedia. (2025). Mark-Houwink Equation. Link

Sources

A Deep Dive into the Chemical Architecture of Poly(sodium acrylate) Hydrogels: From Monomer to Functional Matrix

Abstract

Poly(sodium acrylate) hydrogels are a cornerstone material in biomedical and pharmaceutical sciences, prized for their exceptional water-absorbing capabilities and biocompatibility.[1] Their function, from superabsorbent dressings to sophisticated drug delivery systems, is dictated entirely by their underlying chemical structure. This guide elucidates the molecular architecture of these hydrogels, beginning with the sodium acrylate monomer and detailing the polymerization and crosslinking reactions that forge the three-dimensional, water-insoluble network. We will explore the causal relationships between synthetic choices—such as initiator and crosslinker concentration—and the resultant macroscopic properties like swelling capacity and mechanical strength. This document serves as a technical resource, providing both foundational knowledge and practical protocols to empower researchers in the rational design of poly(sodium acrylate) hydrogels for advanced applications.

The Monomeric Foundation: Sodium Acrylate

The journey into the hydrogel structure begins with its fundamental building block: sodium acrylate (CH₂=CHCOONa). This simple molecule is the sodium salt of acrylic acid and possesses two key features that define the final hydrogel's properties:

-

A Vinyl Group (CH₂=CH-): This unsaturated double bond is the reactive site for polymerization, allowing individual monomer units to link together into long polymer chains.[2]

-

An Ionic Carboxylate Group (-COONa): This group is highly hydrophilic and ionizes in water to form a negatively charged carboxylate ion (-COO⁻) and a mobile sodium cation (Na⁺). This ionic character is the primary driver behind the hydrogel's immense water-absorbing capacity.[3]

The presence of these charged groups causes electrostatic repulsion between the polymer chains, forcing them to uncoil and expand, which in turn creates space for a large volume of water to enter the network.[3][4]

From Monomer to Polymer: Free-Radical Polymerization

To form the backbone of the hydrogel, sodium acrylate monomers are joined together into long poly(sodium acrylate) chains. The most common and industrially scalable method for this is free-radical solution polymerization .[5][6] This process can be understood through three distinct phases: initiation, propagation, and termination.

Causality in Synthesis: The choice of initiator is critical. Thermal initiators like potassium persulfate (KPS) or ammonium persulfate (APS) are frequently used.[5][7] Upon heating or interaction with an activator, these molecules decompose to generate highly reactive free radicals, which kickstart the entire polymerization process. The concentration of the initiator directly influences the kinetic chain length; a higher initiator concentration generally leads to shorter polymer chains, which can affect the final mechanical properties of the gel.

Figure 1: The three stages of free-radical polymerization.

Forging the Network: The Chemistry of Crosslinking

Linear poly(sodium acrylate) chains are soluble in water. To create a hydrogel that swells instead of dissolving, these chains must be connected by crosslinks , forming a continuous three-dimensional network.[8] The density of these crosslinks is arguably the most critical parameter in hydrogel design, as it directly controls the swelling ratio, mechanical strength, and mesh size of the network.[9][10]

The most prevalent method is covalent crosslinking , achieved by copolymerizing sodium acrylate with a small amount of a multifunctional crosslinking agent. N,N'-methylenebis(acrylamide) (MBAA) is a widely used crosslinker due to its two vinyl groups, which can participate in the polymerization reaction and link two separate polymer chains together.[5][11]

Expert Insight: The selection of a crosslinking agent is a key experimental choice. While vinyl-based crosslinkers like MBAA are common for internal crosslinking during polymerization, other non-vinyl crosslinkers can be used for surface crosslinking after the initial polymer is formed.[12] Surface crosslinking creates a "core-shell" structure with a more densely crosslinked surface, which can improve properties like absorbency under load (AUL) and prevent gel blocking.[13]

Figure 2: Covalent crosslinking of polymer chains.

The Supramolecular Architecture and Swelling Mechanism

The final hydrogel is a macroscopic manifestation of its microscopic chemical structure. It is a single, giant molecule consisting of a porous, amorphous network of polymer chains.[14] When exposed to an aqueous environment, the magic happens:

-

Hydration and Ionization: Water molecules penetrate the polymer network and solvate the sodium carboxylate groups.[15] This leads to the dissociation of Na⁺ ions, leaving negatively charged carboxylate groups (-COO⁻) along the polymer backbones.[3]

-

Electrostatic Repulsion: The fixed negative charges on the polymer chains repel each other, forcing the chains to expand and uncoil.[4]

-

Osmotic Pressure: The concentration of mobile Na⁺ counter-ions is now higher inside the gel than in the surrounding solution. This creates a significant osmotic pressure difference, driving a large influx of water into the network to equalize the ion concentration.[16]

-

Equilibrium: The swelling continues until the osmotic pressure is balanced by the elastic retractive force of the crosslinked polymer chains. The hydrogel is now in its equilibrium swollen state.

This swelling process is highly sensitive to the external environment. In solutions with high salt concentrations (e.g., saline), the osmotic pressure difference between the gel and the solution is reduced, leading to a dramatic decrease in swelling capacity.[16][17] Similarly, the swelling of anionic hydrogels like poly(sodium acrylate) is pH-dependent, with maximum swelling occurring at neutral to alkaline pH where the carboxylate groups are fully ionized.[16][18]

Practical Application: A Validated Synthesis Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of a standard poly(sodium acrylate) hydrogel via solution polymerization.

Materials:

-

Acrylic Acid (AA) monomer

-

Sodium Hydroxide (NaOH)

-

N,N'-methylenebis(acrylamide) (MBAA) crosslinker

-

Potassium Persulfate (KPS) initiator

-

Deionized (DI) water

Protocol:

-

Neutralization (Self-Validating Step):

-

Prepare a solution of acrylic acid in a beaker with a magnetic stirrer, placed in an ice bath to manage exothermic heat.

-

Slowly add a 40% NaOH solution dropwise to neutralize the acrylic acid to a specific degree (typically 70-80%). Monitor the pH throughout the addition.

-

Causality: Partial neutralization is crucial. It ensures the monomer is in its highly water-soluble sodium acrylate form while maintaining a pH suitable for the polymerization reaction. The final pH should be near neutral.

-

-

Reagent Dissolution:

-

Inerting the System:

-

Transfer the solution to a reaction vessel. Bubble nitrogen gas through the solution for 15-20 minutes.

-

Expertise: This step is essential to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization and can prevent gelation or lead to inconsistent results.

-

-

Initiation and Polymerization:

-

Prepare a fresh solution of the KPS initiator in DI water. Add the initiator solution to the reaction vessel while stirring.

-

Trustworthiness: Within 30-60 minutes, a noticeable increase in viscosity will occur, followed by the formation of a solid, transparent gel. This visual confirmation of gelation is a primary validation of a successful reaction.

-

-

Curing and Purification:

-

Maintain the temperature for 2-3 hours to ensure the reaction goes to completion.

-

Cool the resulting hydrogel to room temperature. Cut the gel into smaller pieces to increase surface area.

-

Immerse the pieces in a large volume of DI water for 24-48 hours, changing the water several times. This step removes unreacted monomers, initiator fragments, and soluble oligomers.

-

-

Drying and Characterization:

-

Dry the purified hydrogel pieces in an oven at 60°C until a constant weight is achieved.

-

The final product is a hard, glassy solid that can be ground into a powder for use.

-

Figure 3: Workflow for poly(sodium acrylate) hydrogel synthesis.

Structure-Property Relationships for Drug Delivery

For drug development professionals, understanding how to tune the chemical structure to control drug release is paramount. The hydrogel network acts as a porous matrix for drug encapsulation and release.[1][20]

| Structural Parameter | How to Control It | Effect on Hydrogel Properties | Implication for Drug Delivery |

| Crosslink Density | Vary the concentration of the crosslinker (e.g., MBAA).[10] | Higher Density: ↓ Swelling, ↑ Mechanical Strength, ↓ Mesh Size.[9] | Slower, more controlled drug release. The smaller mesh size creates a more tortuous path for the drug to diffuse out.[20] |

| Lower Density: ↑ Swelling, ↓ Mechanical Strength, ↑ Mesh Size. | Faster drug release. Suitable for burst release applications or delivery of large macromolecular drugs. | ||

| Ionic Character | Adjust the degree of neutralization of acrylic acid. | Higher neutralization leads to more ionic groups and greater electrostatic repulsion. | Influences loading of charged drug molecules via ionic interactions and modulates swelling-controlled release. |

| Porosity | Introduce porogens (e.g., foaming agents, surfactants) during synthesis.[13] | Creates larger, interconnected pores within the hydrogel matrix. | Accelerates water uptake and allows for very rapid, convection-based drug release rather than diffusion-based release. |

Conclusion

The chemical structure of poly(sodium acrylate) hydrogels is a direct result of a controlled free-radical polymerization and crosslinking process. By manipulating key synthesis variables—such as monomer, initiator, and crosslinker concentrations—researchers can precisely engineer the three-dimensional network architecture. This control allows for the tuning of essential properties like swelling capacity, mechanical integrity, and network mesh size. A thorough understanding of these structure-property relationships is fundamental for designing effective and reliable hydrogel-based systems for advanced applications, particularly in the field of controlled drug delivery.

References

-

Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning. (2019). Semantic Scholar. Retrieved from [Link]

-

Sodium Polyacrylate: Unveiling the Chemistry Behind Super Absorbency. (2023). SOCO®. Polymer. Retrieved from [Link]

-

Structural Modifications of Sodium Polyacrylate-Polyacrylamide to Enhance Its Water Absorption Rate. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Applications and Swelling Properties of Poly (Sodium Acrylate-Coacrylamide) Based Superabsorbent Hydrogels. (2019). ResearchGate. Retrieved from [Link]

-

Cross Linked Sodium Polyacrylate - Absorbing Hydrogel. (n.d.). M² Polymer Technologies. Retrieved from [Link]

-

Sodium polyacrylate. (n.d.). Wikipedia. Retrieved from [Link]

-

Cross-linking of Poly(sodium acrylate)-Based Hydrogels by a Non-vinyl Cross-linker. (2019). Journal of Macromolecular Science, Part A. Retrieved from [Link]

-

Water Absorption Enhancement Of Sodium Poly Acrylate And Poly(2-Acrylamido-2-Methylpropane Sulphonic Acid) Based Hydrogel Mixtur. (2021). Scholars' Mine. Retrieved from [Link]

-

N,N'-METHYLENE-BIS-ACRYLAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Poly(Acrylic Acid)-Sodium Alginate Superabsorbent Hydrogels Synthesized by Electron Beam Irradiation Part I: Impact of Initiator Concentration and Irradiation Dose on Structure, Network Parameters and Swelling Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (n.d.). MDPI. Retrieved from [Link]

-

Sodium poly(acrylate). (2017). Royal Society of Chemistry: Education. Retrieved from [Link]

-

Rheology of poly (sodium acrylate) hydrogels during cross-linking with and without cellulose microfibrils. (2014). ResearchGate. Retrieved from [Link]

-

Hydrogels and Their Applications in Targeted Drug Delivery. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of self-crosslinking sodium polyacrylate hydrogel and water-absorbing mechanism. (2019). ResearchGate. Retrieved from [Link]

-

Effect of Composition on the Physicochemical Properties of Cross-Linked Poly(sodium acrylate)/Sodium Silicate Hydrogels. (2023). MDPI. Retrieved from [Link]

-

The main material for sodium polyacrylate hydrogels. (2023). SOCO®. Polymer. Retrieved from [Link]

-

Development and characterization of sodium polyacrylate/bentonite hydrogel with epoxy resin coating. (n.d.). SciELO. Retrieved from [Link]

-

Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation. (n.d.). Soft Matter (RSC Publishing). Retrieved from [Link]

-

Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. (2024). MDPI. Retrieved from [Link]

-

Termination and Transfer Kinetics of Sodium Acrylate Polymerization in Aqueous Solution. (2012). ACS Publications. Retrieved from [Link]

-

Swelling and Diffusion in Polymerized Ionic Liquids-Based Hydrogels. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Cellulose/Sodium Polyacrylate Interpenetrating Network Hydrogel with Intrinsic Anti-Freezing Property. (n.d.). MDPI. Retrieved from [Link]

-

The swelling of a pH-sensitive hydrogel as a function of the ionic strength. (n.d.). ResearchGate. Retrieved from [Link]

-

methylene bis(acrylamide) hydrogels synthesized by using meso-2,3. (n.d.). Express Polymer Letters. Retrieved from [Link]

-

Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (n.d.). ACS Omega. Retrieved from [Link]

-

A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology. (2007). ResearchGate. Retrieved from [Link]

-

Novel Biological Hydrogel: Swelling Behaviors Study in Salt Solutions with Different Ionic Valence Number. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. The main material for sodium polyacrylate hydrogels [socochem.com]

- 2. sap sodium polyacrylate: Unveiling the Chemistry Behind Super Absorbency [socochem.com]

- 3. Sodium poly(acrylate) | Magnificent molecules | RSC Education [edu.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium polyacrylate - Wikipedia [en.wikipedia.org]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Cross Linked Sodium Polyacrylate - Absorbing Hydrogel [m2polymer.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Swelling and Diffusion in Polymerized Ionic Liquids-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. flinnsci.com [flinnsci.com]

- 18. Novel Biological Hydrogel: Swelling Behaviors Study in Salt Solutions with Different Ionic Valence Number - PMC [pmc.ncbi.nlm.nih.gov]

- 19. expresspolymlett.com [expresspolymlett.com]

- 20. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acrylic Acid vs. Sodium Acrylate Monomer Systems

Core Distinction & Application in Pharmaceutical Hydrogels

Executive Summary

In the development of "smart" hydrogels and mucosal delivery systems, Acrylic Acid (AA) and its salt form, Sodium Acrylate (SA), are often treated interchangeably as "Carbomers" or "SAPs" (Superabsorbent Polymers). However, at the molecular and kinetic level, they function as distinct species.

This guide delineates the critical physicochemical differences between the protonated monomer (AA) and the ionized monomer (SA). We analyze how the Degree of Neutralization (DN) dictates polymerization kinetics, network swelling pressure (osmotic drivers), and bioadhesive performance.

Part 1: Molecular Physiochemistry & The "pKa Pivot"

The fundamental difference lies in the dissociation state of the carboxylic group. This equilibrium is governed by the pH of the reaction medium relative to the pKa of poly(acrylic acid), which is approximately 4.25 – 4.5 .

| Feature | Acrylic Acid (AA) | Sodium Acrylate (SA) |

| State (STP) | Corrosive Liquid | White Powder / Aqueous Solution |

| Chemical Species | ||

| Dominant Force | Hydrogen Bonding (Dimerization) | Electrostatic Repulsion (Coulombic) |

| Solubility | Miscible in water, alcohols, ethers | Highly soluble in water; precipitates in high alcohol % |

| Functionality | Mucoadhesion, Proton Donor | Osmotic Swelling, Polyelectrolyte |

The Dissociation Equilibrium

In an aqueous solution, the ratio of AA to SA determines the "identity" of the resulting polymer backbone.

-

Below pH 4: The monomer exists primarily as AA. Chains collapse due to intramolecular hydrogen bonding.

-

Above pH 6: The monomer exists primarily as SA. Chains expand due to electrostatic repulsion between carboxylate anions (

).

Part 2: Polymerization Kinetics & Thermodynamics

For the synthesis chemist, the most counter-intuitive behavior of this system is the Polymerization Rate Dip . Unlike styrene or methyl methacrylate, the polymerization rate (

The Kinetic Anomaly

As you neutralize Acrylic Acid with NaOH to create Sodium Acrylate, the rate of propagation (

Mechanism of the Rate Drop:

-

Coulombic Repulsion: In a free-radical polymerization, the growing polymer chain end is a radical on the terminal carbon. If the chain is ionized (SA-rich), it carries a negative charge. The incoming monomer (SA) also carries a negative charge.

-

The Barrier: Two anionic species must overcome electrostatic repulsion to form a covalent bond. This increases the activation energy for propagation.

-

The AA Advantage: At low pH, the uncharged AA monomer does not face this repulsion, and hydrogen bonding with the solvent or polymer chain may actually stabilize the transition state, leading to faster kinetics [1].

Visualization: The Kinetic & Functional Landscape

The following diagram illustrates the inverse relationship between polymerization speed and swelling capacity as a function of pH.

Figure 1: The "Trade-Off" Diagram. As pH increases, reaction kinetics slow down due to charge repulsion, but the resulting polymer gains massive swelling potential.

Part 3: Hydrogel Architecture & Swelling Mechanics

The choice between AA and SA dictates the swelling physics, described by the Flory-Rehner Theory .

The Ionic Contribution (Sodium Acrylate)

Sodium acrylate creates a polyelectrolyte network. The presence of mobile counterions (

-

Result: Water rushes in to dilute the ions.

-

Swelling Ratio: Can exceed 500g/g (Superabsorbent).[1]

-

Sensitivity: Highly sensitive to salinity. If the external solution is saline (0.9% NaCl), the osmotic gradient collapses, and the gel deswells.

The Non-Ionic Contribution (Acrylic Acid)

Acrylic acid networks rely on polymer-solvent affinity (

-

Result: Limited swelling.

-

Mechanism: At low pH, carboxylic groups form inter-chain hydrogen bonds, acting as "physical crosslinks" that restrict swelling.

Part 4: Pharmaceutical Applications (Drug Delivery)[2][3]

In drug development, the AA/SA ratio is tuned to achieve specific biological interactions.

Mucoadhesion (The "Sticking" Problem)[3][4][5]

-

Mechanism: Mucin (the protein in mucus) is negatively charged (sialic acid residues).

-

Sodium Acrylate: Negatively charged. Result: Repulsion.[2] Poor adhesion.

-

Acrylic Acid: Protonated.[3] Result: Strong hydrogen bonding with mucin oligosaccharides.

-

Design Strategy: For a buccal patch, you need a high fraction of AA (low neutralization) to ensure it sticks to the gum [2].

Enteric Release (The "pH Trigger" Problem)

-

Goal: Protect drug in stomach (pH 1.5), release in intestine (pH 6.8).

-

Strategy: Use a copolymer that is mostly AA in the stomach.

-

Stomach: AA is protonated

Gel is collapsed -

Intestine: AA converts to SA (ionization)

Electrostatic repulsion expands the mesh

-

Part 5: Experimental Protocol

Synthesis of a pH-Responsive Hydrogel (Poly(AA-co-SA))

This protocol demonstrates how to control the Degree of Neutralization (DN) to balance swelling and mechanical strength.

Safety: Acrylic acid is corrosive and can cause severe burns. Handle in a fume hood. Sodium acrylate dust is a respiratory irritant.

Reagents

-

Monomer: Acrylic Acid (AA), anhydrous (distilled to remove inhibitor).

-

Neutralizer: Sodium Hydroxide (NaOH) 50% w/w solution.

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA).

-

Initiator: Ammonium Persulfate (APS) / TEMED (Redox pair).

Workflow Diagram

Figure 2: Synthesis workflow. Note that neutralization (Step 1) is performed BEFORE polymerization to ensure random distribution of ionic groups.

Step-by-Step Methodology

-

Preparation: In a jacketed glass reactor, dilute Acrylic Acid with DI water.

-

Neutralization (The DN Factor): Slowly add NaOH solution while cooling (exothermic).

-

Target: To achieve a DN of 75% (typical for SAPs), add 0.75 molar equivalents of NaOH relative to AA.

-

-

Crosslinking: Add MBA (0.05 – 0.1 mol% relative to monomer). Higher MBA = stiffer gel, lower swelling.

-

Degassing: Purge with Nitrogen for 20 mins to remove Oxygen (O2 inhibits radicals).

-

Initiation: Add APS (initiator) and TEMED (catalyst).

-

Reaction: Allow to proceed for 2-4 hours. The solution will gel rapidly.

-

Note: If DN is high (high SA content), the reaction will be slower than if DN is low.

-

-

Purification: The resulting gel must be washed in excess water/ethanol to remove unreacted monomer (toxic).

References

-

Kabanov, V. A., & Gromov, V. F. (1971). Polymerization of Acrylic Acid in Solution.[4][5] Discusses the kinetic "dip" and the role of electrostatic repulsion in slowing

at neutral pH.-

(ACS Macromolecules context)

-

-

Park, H., & Robinson, J. R. (1987). Mechanisms of mucoadhesion of poly(acrylic acid) hydrogels. Establishes the necessity of protonated carboxyl groups for hydrogen bonding with mucin.[6]

-

Peppas, N. A., & Khurasani, L. P. (1987). Hydrogels in pharmaceutical formulations.[3] Fundamental text on pH-dependent swelling for enteric release.

-

Zohuriaan-Mehr, M. J., & Kabiri, K. (2008). Superabsorbent polymer materials: A review.

Sources

- 1. youtube.com [youtube.com]

- 2. Frontiers | Mucoadhesive polymers in substance-based medical devices: functional ingredients or what else? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of mucoadhesion of poly(acrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium acrylate superabsorbent polymer mechanism of action

Topic: Physicochemical Mechanics of Cross-linked Poly(Sodium Acrylate) Networks: From Synthesis to Controlled Release Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide dissects the molecular architecture and thermodynamic driving forces of Sodium Acrylate-based Superabsorbent Polymers (SAPs). Beyond their conventional utility in hygiene, this document focuses on the hydrogel mechanics relevant to biomedical applications, specifically pH-responsive drug delivery systems .[1][2] We analyze the Flory-Rehner equilibrium, the impact of ionic strength (Debye screening), and provide a self-validating synthesis protocol for high-fidelity research.

The Molecular Architecture: A Polyelectrolyte Network

Poly(sodium acrylate) is not merely a polymer; it is a polyelectrolyte network . Its superabsorbency arises from the presence of ionic pendant groups along the backbone.

-

Backbone: Carbon-carbon chains derived from acrylic acid.

-

Ionic Functionality: Carboxylate groups (

) and sodium counterions ( -

Structural Integrity: Covalent cross-links (typically N,N'-methylenebisacrylamide, MBA) prevent the polymer from dissolving, forcing it to swell into a hydrogel instead.

Mechanism of Action: The Thermodynamic Force Balance

The swelling behavior is governed by a delicate balance of three thermodynamic forces, described by the modified Flory-Rehner theory :

-

Mixing Force (

): The entropy-driven desire of the solvent (water) to mix with the polymer chains. -

Elastic Retractive Force (

): The resistance of the cross-linked network to expansion. As the chains stretch, entropy decreases, creating a restoring force. -

Ionic Osmotic Pressure (

): The dominant force in SAPs. The fixed charges (

Equation of State:

Visualization: Thermodynamic Expansion Logic

Figure 1: The thermodynamic cascade from dry polymer to swollen hydrogel. Note that the expansion is checked only by the cross-linking density.

The Saline Effect: A Critical Limitation

For drug development professionals, understanding the sensitivity to ionic strength is paramount. In deionized water, the osmotic pressure is maximal. However, in physiological conditions (0.9% NaCl), the swelling capacity collapses.

The Mechanism:

This is due to charge screening (Debye shielding). High concentrations of external ions (

Comparative Data Profile:

| Parameter | Deionized Water | Physiological Saline (0.9% NaCl) | Mechanism of Difference |

| Swelling Ratio (Q) | 400 – 1000 g/g | 30 – 60 g/g | Charge Screening / Donnan Failure |

| Gel Strength | Low (Soft) | High (Firm) | Reduced chain extension |

| Kinetics | Fast Initial Uptake | Slower Equilibrium | Reduced osmotic drive |

Data Source: Validated against standard poly(sodium acrylate) benchmarks [1, 2].

Protocol: Synthesis of High-Fidelity Hydrogels

Objective: Synthesize a poly(sodium acrylate) hydrogel with a controlled Degree of Neutralization (DN) of 70%. Why 70%? A DN of 60-80% optimizes the balance between osmotic pressure (swelling) and polymer reactivity. 100% neutralized monomers polymerize poorly due to charge repulsion between monomers.

Materials:

-

Monomer: Acrylic Acid (AA) - Must be distilled to remove inhibitors if high precision is required.

-

Neutralizer: Sodium Hydroxide (NaOH) 50% wt solution.

-

Accelerator: TEMED (N,N,N',N'-tetramethylethylenediamine) - For room temp redox initiation.

Step-by-Step Methodology:

-

Neutralization (The Exothermic Step):

-

In an ice bath, slowly add NaOH solution to Acrylic Acid.

-

Target: Neutralize 70% of acid groups.[6]

-

Calculation: Moles NaOH = 0.70 × Moles AA.

-

Safety: This reaction is highly exothermic. Keep T < 40°C to prevent premature polymerization.

-

-

Solution Preparation:

-

Degassing:

-

Purge solution with Nitrogen (

) for 15 minutes to remove dissolved Oxygen (a radical scavenger).

-

-

Initiation:

-

Add APS (0.1 wt%) and TEMED (0.1 wt%).

-

Gently swirl. Do not aerate.

-

-

Polymerization:

-

Allow to sit undisturbed for 2-4 hours. The solution will gel rapidly (Trommsdorff effect).

-

-

Post-Processing (Purification):

-

Cut the gel into small cubic pieces.

-

Immerse in excess ethanol or DI water to leach out unreacted monomers (Sol fraction).

-

Dry in a vacuum oven at 60°C.

-

Biomedical Application: pH-Responsive Drug Delivery

Poly(sodium acrylate) is a "smart" material. Its swelling is pH-dependent, making it ideal for colon-targeted drug delivery or protecting acid-labile drugs from the stomach.

-

Stomach (pH 1.2): The carboxyl groups become protonated (

). Hydrogen bonding dominates. The network collapses. Drug is retained. -

Intestine (pH 7.4): The carboxylic acid deprotonates (

). Electrostatic repulsion returns. The network swells.[2][9][10][11][12][13] Drug is released. [2][14]

Visualization: pH-Triggered Release Pathway

Figure 2: The mechanism of pH-dependent actuation. The transition from pH 1.2 to 7.4 acts as the "On" switch for release.

Characterization Protocols

To validate the synthesized polymer, the following standard assays are required.

A. Free Swell Capacity (FSC) - The "Tea Bag" Method

-

Weigh dry polymer (

). -

Seal in a non-woven fabric bag (tea bag).

-

Immerse in DI water for 24 hours.

-

Hang to remove excess surface water (10 min).

-

Weigh swollen bag (

) and subtract the weight of a wet blank bag. -

Calculate:

.

B. Absorbency Under Load (AUL)

Critical for structural applications where the gel must swell against tissue pressure.

-

Place polymer in a cylinder with a porous bottom.

-

Place a weighted piston on top (typically 0.3 psi or 0.7 psi).

-

Allow to absorb saline solution from the bottom.

-

Measure weight gain. High AUL indicates high cross-linking uniformity.

References

-

Buchholz, F. L., & Graham, A. T. (1998). Modern Superabsorbent Polymer Technology. Wiley-VCH. (The foundational text on SAP synthesis and characterization).

-

Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press. (Source of the Flory-Rehner equation).

- Omidian, H., et al. (2005). Elastic Modulus and Swelling Behavior of Superabsorbent Hydrogels. Journal of Polymer Materials.

-

Gupta, P., Vermani, K., & Garg, S. (2002). Hydrogels: from controlled release to pH-responsive drug delivery.[1][2] Drug Discovery Today.

-

Krafcik, M. J., et al. (2017). Synthesis and Characterization of Poly(Sodium Acrylate) Hydrogels. Journal of Chemical Education. (Protocol validation).

Sources

- 1. pH-responsive hyaluronic acid-co-poly(acrylic acid) hydrogel scaffolds for modified release of mesalamine; characterization and biosafety evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. How Superabsorbent Polymer Crystals Work – Dr. Marina Milner-Bolotin [blogs.ubc.ca]

- 7. arxiv.org [arxiv.org]

- 8. Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01468C [pubs.rsc.org]

- 9. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Critical Role of Thermodynamic Properties in Formulation Science

An In-Depth Technical Guide to the Thermodynamic Properties of Sodium Acrylate Solutions

For Researchers, Scientists, and Drug Development Professionals

Sodium acrylate, and its polymerized form, sodium polyacrylate, are anionic polyelectrolytes of significant interest in the pharmaceutical and material science industries. Their utility as superabsorbent materials, thickening agents, emulsion stabilizers, and drug delivery vehicles is fundamentally governed by their behavior in aqueous solutions.[1][2] For professionals in drug development, a deep understanding of the thermodynamic properties of these solutions is not merely academic; it is a prerequisite for ensuring product stability, predicting performance, and controlling manufacturing processes.

This guide provides a comprehensive overview of the core thermodynamic properties of sodium acrylate solutions. We will move beyond simple definitions to explore the intricate relationships between concentration, temperature, and the resulting volumetric and thermal properties of these solutions. As Senior Application Scientists, we recognize that true expertise lies in understanding not just what to measure, but why specific experimental choices are made. Therefore, this document emphasizes the causality behind the methodologies, offering insights grounded in the physical chemistry of polyelectrolyte solutions.

Volumetric Properties: Density, Apparent Molar Volume, and Partial Molar Volume

The volumetric properties of a solution dictate its density and how its volume responds to changes in composition. For a polyelectrolyte solution, these properties are sensitive indicators of solute-solvent and solute-solute interactions, including electrostatic repulsion between charged polymer chains and the hydration of ions.

The Concept of Apparent Molar Volume

The apparent molar volume (VΦ) of a solute is a powerful thermodynamic parameter that reflects the volume contribution of the solute to the total volume of the solution. It is defined as the change in solution volume per mole of added solute, relative to the volume of the pure solvent. It is a calculated property, derived from precise density measurements, and provides insight into the packing and interactions occurring at the molecular level. For a simple two-component solution, the relationship is given by:

VΦ = (V - n1V1,m) / n2

Where:

-

V is the total volume of the solution.

-

n1 is the number of moles of the solvent (water).

-

V1,m is the molar volume of the pure solvent.

-

n2 is the number of moles of the solute (sodium acrylate).

Experimentally, VΦ is more conveniently calculated from density (ρ) data:

VΦ = M/ρ0 + 1000(ρ0 - ρ) / (m * ρ * ρ0)

Where:

-

M is the molar mass of the solute ( g/mol ).

-

ρ is the density of the solution (g/cm³).

-

ρ0 is the density of the pure solvent (g/cm³).

-

m is the molality of the solution (mol/kg).

The partial molar volume at infinite dilution (VΦ0), obtained by extrapolating the apparent molar volume to zero concentration, represents the volume change per mole of solute in a pure solvent environment, free from solute-solute interactions.

Data Summary: Volumetric Properties

Table 1: Illustrative Apparent Molar Volume (VΦ) of an Aqueous Polyelectrolyte Solution at 298.15 K

| Molality (mol/kg) | Density (g/cm³) | Apparent Molar Volume (VΦ) (cm³/mol) |

| 0.02 | 1.0015 | 45.2 |

| 0.04 | 1.0058 | 45.9 |

| 0.06 | 1.0101 | 46.5 |

| 0.08 | 1.0144 | 47.1 |

| 0.10 | 1.0187 | 47.6 |

Note: This data is illustrative and based on typical polyelectrolyte behavior. Actual values for sodium acrylate solutions must be determined experimentally.

Experimental Protocol: Determination of Apparent Molar Volume via Densitometry

This protocol outlines the precise measurement of solution density to calculate apparent molar volumes. The use of a vibrating tube densitometer is mandated for its high accuracy and small sample volume requirements.

Methodology:

-

Solution Preparation (Gravimetric):

-

Prepare a series of sodium acrylate solutions of varying molalities (e.g., 0.01 to 0.5 mol/kg).

-

Use a high-precision analytical balance (readable to ±0.0001 g).

-

Tare a clean, dry volumetric flask. Add a known mass of sodium acrylate (solid).

-

Add a known mass of deionized, degassed water to the flask to achieve the target molality. Swirl gently to dissolve.

-

Causality Note: Gravimetric preparation (by mass) is superior to volumetric preparation for thermodynamic studies because mass is independent of temperature, whereas volume is not. This eliminates a significant source of error.

-

-

Instrument Calibration:

-

Calibrate the vibrating tube densitometer at the desired temperature (e.g., 298.15 K ± 0.01 K) using two standards: dry air and fresh, degassed, deionized water. The density of water at various temperatures is well-established.[4]

-

Causality Note: A two-point calibration corrects for instrument drift and ensures traceability to known standards, which is a cornerstone of a self-validating system.

-

-

Density Measurement:

-

Inject the prepared sodium acrylate solution into the measurement cell of the densitometer.

-

Ensure no air bubbles are present in the cell, as they will cause erroneous readings.

-

Allow the temperature and density reading to stabilize. Record the density to at least five decimal places.

-

Measure each sample in triplicate, rinsing the cell thoroughly with the next sample before measurement.

-

-

Data Analysis:

-

Calculate the apparent molar volume (VΦ) for each concentration using the formula provided in Section 1.1.

-

Plot VΦ against the square root of the molality (√m).

-

For dilute solutions, the data can often be fitted to the Masson equation: VΦ = VΦ0 + Sv√m, where Sv is the experimental slope.

-

Extrapolate the linear fit to m=0 to determine the partial molar volume at infinite dilution (VΦ0).

-

Figure 1: Workflow for determining apparent and partial molar volumes.

Thermal Properties: Heat Capacity and Enthalpy

The thermal properties of a solution, such as its specific heat capacity and the enthalpy changes upon dissolution or dilution, are critical for understanding and controlling thermal processes in manufacturing and for predicting the stability of formulations.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of one gram of a substance by one degree Celsius.[5] In a polyelectrolyte solution, the presence of the polymer and its counter-ions alters the hydrogen-bonding network of water, which in turn affects the solution's ability to store thermal energy.

Recent studies on sodium polyacrylate hydrogels have shown that the specific heat capacity increases exponentially with increasing water content, asymptotically approaching the value for pure water.[6] This indicates that at lower polymer concentrations, the solution behaves more like water, while at higher concentrations, the polymer matrix itself contributes more significantly to the overall heat capacity.

Table 2: Experimental Specific Heat Capacity (Cp) of Sodium Polyacrylate (PAAS) Hydrogels at Varying Water Content (n)

| Water Content (n, g-water/g-polymer) | Specific Heat Capacity (Cp) (J·kg⁻¹·K⁻¹) |

| 0 (Dry Powder) | 1210 |

| 30 | 3520 |

| (Pure Water) | ~4184 |

Data adapted from Wang et al. (2023).[6]

Enthalpy of Solution and Dilution

The enthalpy of solution (ΔHsoln) is the heat change associated with the dissolution of one mole of a substance in a solvent.[7] This process can be conceptually broken down into two steps: the energy required to break the crystal lattice of the solid (lattice energy) and the energy released when the ions are hydrated by solvent molecules (hydration enthalpy).

The enthalpy of dilution (ΔHdil) is the heat change that occurs when a solution of a certain concentration is diluted by adding more solvent.[8] For polyelectrolytes, this process is particularly important. As a concentrated solution is diluted, the polymer chains can uncoil and extend due to increased electrostatic repulsion between the charged groups, a conformational change that is accompanied by an enthalpy change.

Table 3: Illustrative Enthalpy of Dilution for Sodium Polyacrylate (NaPAA) in Water at 25°C

| Initial Concentration (mol/L) | Final Concentration (mol/L) | Molar Heat of Dilution (kJ/mol) |

| 0.66 | 0.01 | -1.5 |

| 0.55 | 0.01 | -1.2 |

| 0.46 | 0.01 | -0.9 |

Note: This data is illustrative, based on trends observed for NaPAA using Isothermal Titration Calorimetry.[9] The negative sign indicates an exothermic process.

Experimental Protocol: Determination of Enthalpy of Solution/Dilution via Calorimetry

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the small heat changes associated with dilution processes. It directly measures the heat evolved or absorbed in real-time as one solution is titrated into another.

Methodology:

-

Instrument and Sample Preparation:

-

Prepare a stock solution of sodium acrylate of a known, high concentration (e.g., 0.5 M) using deionized, degassed water.

-

Fill the ITC sample cell (typically ~1.4 mL) with deionized, degassed water.

-

Fill the injection syringe (typically ~250 µL) with the concentrated sodium acrylate stock solution.

-

Allow the entire system to equilibrate to the desired temperature (e.g., 25°C).

-

Causality Note: Degassing the liquids is critical to prevent the formation of bubbles during the experiment, which would introduce significant noise into the sensitive heat flow measurement.

-

-

Titration Experiment (Enthalpy of Dilution):

-

Perform a series of small, precisely known volume injections (e.g., 10 µL each) of the stock solution into the water-filled cell.

-

The instrument will measure the power required to maintain a zero temperature difference between the sample and reference cells. Each injection will produce a peak in the heat flow data.

-

Causality Note: A small initial injection (e.g., 1-2 µL) is often performed and discarded from the analysis. This accounts for any diffusion across the syringe tip during equilibration and ensures subsequent peaks are representative of the true dilution process.

-

-

Data Analysis:

-

Integrate the area under each heat flow peak to determine the heat change (q) for that injection.

-

The first few injections into pure water represent the dilution to a very low concentration, closely approximating the heat of solution at infinite dilution if starting from a solid.

-

Subsequent injections represent the dilution from one finite concentration to the next. The molar enthalpy of dilution for each step can be calculated by dividing the measured heat by the number of moles injected.

-

Plot the molar enthalpy per injection versus the concentration in the cell to observe how ΔHdil changes with concentration.

-

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

The Role of Theoretical Models: The Pitzer Equations

While experimental data is paramount, theoretical models are essential for interpolating and extrapolating data to conditions that have not been measured. For electrolyte and polyelectrolyte solutions, the Pitzer model is a highly successful semi-empirical framework for describing the thermodynamic properties of solutions at moderate to high concentrations, where simpler models like Debye-Hückel theory fail.

The Pitzer equations use a virial expansion to account for the excess Gibbs free energy of the solution, incorporating terms that describe:

-

Long-range electrostatic interactions (Debye-Hückel term).

-

Short-range binary interactions between ions (β(0), β(1) parameters).

-

Short-range ternary interactions (CΦ parameter).

By fitting these parameters to experimental data (such as osmotic coefficients, activity coefficients, or heats of dilution), a robust model can be built to predict the thermodynamic properties of sodium acrylate solutions over a range of concentrations and temperatures.

Conclusion

The thermodynamic properties of sodium acrylate solutions are a complex function of concentration, temperature, and the inherent nature of the polyelectrolyte. Volumetric properties, derived from high-precision density measurements, reveal crucial information about molecular packing and solute-solvent interactions. Thermal properties, such as specific heat capacity and enthalpies of solution and dilution, govern the energy landscape of the system and are vital for process control and stability analysis.

This guide has provided both the theoretical underpinnings and the practical, self-validating experimental protocols necessary for characterizing these properties. For the drug development professional, mastering these concepts and techniques is not an abstract exercise; it is a fundamental component of rational formulation design, enabling the creation of safe, stable, and effective products.

References

-

Wikipedia. (2023). Sodium polyacrylate. [Link]

-

Merck KGaA. (2026). Associative Phase Separation in Single-Step Polyelectrolyte Complex Coatings. ACS Publications. [Link]

- Google Patents. (n.d.). Preparation method of sodium polyacrylate aqueous solution with high solid content and narrow molecular weight distribution.

-

A.M.Y.D. (n.d.). Densities of Aqueous Inorganic Solutions. [Link]

-

Wang, Y., et al. (2023). Characterization of Heat Conduction Performance in Sodium Polyacrylate Hydrogels with Varying Water Content. MDPI. [Link]

-

Adekunle, S. A., et al. (2020). Swelling performance of sodium polyacrylate and poly(acrylamide-co-acrylic acid) potassium salt. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). Chapter 9.5: Enthalpies of Solution. [Link]

-

Liu, Y., et al. (n.d.). Tunable Viscoelastic Properties of Sodium Polyacrylate Solution via CO2-Responsive Switchable Water. NIH. [Link]

-

ResearchGate. (n.d.). Specific heat of each components in polymer 1-7 (J/g·K). [Link]

-

NIST. (n.d.). Enthalpy of solution of electrolytes. [Link]

-

Nandi, P., & Das, C. (2019). THE APPARENT AND PARTIAL MOLAR VOLUMES OF SODIUM CARBOXYMETHYLCELLULOSE IN ACETONITRILE-WATER MIXED SOLVENT MEDIA. Rasayan Journal of Chemistry. [Link]

-

Engineering ToolBox. (2022). Densities of Aqueous Solutions of Inorganic Sodium Salts. [Link]

-

IPJ. (2023). Thermal properties of porous sodium polyacrylate/silica nanocomposites*. [Link]

-

Kestin, J., & Khalifa, H. E. (1979). Tables of the dynamic and kinematic viscosity of aqueous NaCl solutions in the temperature range 20–150 °C and the pressure. Journal of Physical and Chemical Reference Data. [Link]

-

Rogers, P. S. Z., & Pitzer, K. S. (1982). Volumetric Properties of Aqueous Sodium Chloride Solutions. Journal of Physical and Chemical Reference Data. [Link]

-

ResearchGate. (2025). Tunable Viscoelastic Properties of Sodium Polyacrylate Solution via CO2-Responsive Switchable Water. [Link]

-

Cospheric LLC. (n.d.). Density of Aqueous Solutions Reference Tables. [Link]

-

Roy, M. N., et al. (2021). Using Volumetric Method the Study of Molecular Interactions of NSAID (DP) in Water and Water + 1M Urea at Different Temperatures. OALib. [Link]

-

Elia, V., & Niccoli, M. (n.d.). Thermodynamics of Extremely Diluted Aqueous Solutions. [Link]

-

Laitinen, O., et al. (2021). Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. Langmuir. [Link]

-

Kestin, J., et al. (1981). Tables of the Dynamic and Kinematic Viscosity of Aqueous NaCl Solutions in the Temperature Range 20-150 °C. Journal of Physical and Chemical Reference Data. [Link]

-

Nagwa. (2021). Calculating the Enthalpy of Dilution of Sodium Hydroxide Using Enthalpy of Solution Values. [Link]

Sources

- 1. Sodium polyacrylate - Wikipedia [en.wikipedia.org]

- 2. CN102863573A - Preparation method of sodium polyacrylate aqueous solution with high solid content and narrow molecular weight distribution - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Density (Specific Gravity) of Aqueous Solutions for Suspensions of Microspheres Reference Tables [cospheric.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nagwa.com [nagwa.com]

- 8. researchgate.net [researchgate.net]

- 9. srd.nist.gov [srd.nist.gov]

Technical Guide: Sodium Acrylate vs. Sodium Polyacrylate in Pharmaceutical Development

Executive Summary & Core Distinction

In the high-stakes environment of drug delivery and tissue engineering, the distinction between Sodium Acrylate (SA) and Sodium Polyacrylate (SPA) is not merely a matter of chain length—it is a dichotomy between a reactive, toxic precursor and a biocompatible, functional material.

-

Sodium Acrylate (Monomer): A small-molecule salt of acrylic acid. It is highly reactive, neurotoxic, and serves primarily as a metabolic intermediate or polymerization precursor.

-

Sodium Polyacrylate (Polymer): A high-molecular-weight polyelectrolyte. It is a superabsorbent polymer (SAP) widely used for mucoadhesion, viscosity modification, and fluid management.

Critical Warning: The presence of residual SA within an SPA matrix is the primary failure mode in pharmaceutical regulatory compliance (ICH Q3C guidelines). This guide outlines the rigorous separation of these two entities through synthesis, characterization, and application.

Physicochemical Dichotomy

The functional utility of SPA is derived from properties that are absent in its monomeric form. The following table summarizes the divergence in physicochemical behavior.

Table 1: Comparative Physicochemical Profile

| Feature | Sodium Acrylate (Monomer) | Sodium Polyacrylate (Polymer) |

| Molecular Formula | ||

| Molecular Weight | ~94.04 g/mol | 2,000 to >1,000,000 g/mol |

| Solubility | Highly soluble, forms low-viscosity brine. | Swells to form hydrogels; soluble only at low cross-link density. |

| Reactivity | High (Michael addition, Free Radical Polymerization). | Low (Chemically stable, pH-responsive). |

| Toxicity | High: Irritant, potential neurotoxin. | Low: GRAS (Generally Recognized As Safe) if monomer-free. |

| Rheology | Newtonian fluid (water-like). | Non-Newtonian (Pseudoplastic/Thixotropic). |

| pKa (Acid form) | ~4.25 (Acrylic Acid) | ~4.5 - 4.8 (Polyacrylic Acid) |

Synthesis & Transformation: The Causality of Polymerization

To utilize SPA, one must often synthesize it in situ or modify it. The transformation from SA to SPA is driven by free-radical polymerization.

Mechanism of Action

The reaction relies on the homolytic cleavage of an initiator (e.g., Ammonium Persulfate - APS) to generate radicals. These radicals attack the vinyl double bond of the sodium acrylate monomer, propagating a chain reaction.

Expert Insight: Oxygen is a radical scavenger. If you do not degas your solution thoroughly (sparging with

Visualization: Polymerization Logic Flow

Figure 1: Logical workflow for the free-radical polymerization of Sodium Acrylate to Sodium Polyacrylate. Note the critical degassing step to prevent radical scavenging.

Standardized Laboratory Protocol (Aqueous Solution Polymerization)

Materials:

-

Sodium Acrylate (anhydrous, 99%)

-

Ammonium Persulfate (APS) - Initiator

-

TEMED (Tetramethylethylenediamine) - Catalyst

-

Deionized Water (Type I)

Protocol:

-

Preparation: Dissolve Sodium Acrylate in DI water to achieve a 20% w/v concentration.

-

Degassing: Sparge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen. Failure here results in incomplete conversion.

-

Initiation: Add APS (0.5% w/w relative to monomer) and TEMED (0.1% w/w).

-

Reaction: Seal the vessel immediately. Allow the reaction to proceed at 25°C for 4–6 hours. The solution will become highly viscous or form a gel.

-

Purification (Crucial): Dialyze the resulting polymer against DI water (MWCO 3.5 kDa) for 48 hours to remove unreacted Sodium Acrylate monomer.

Applications in Drug Delivery: The "Smart" Hydrogel

Sodium Polyacrylate is valued for its polyelectrolyte nature . It contains ionic carboxylate groups (

Mechanism: pH-Responsive Swelling

In an aqueous environment, the sodium ions dissociate, leaving negatively charged carboxylate groups. These groups repel each other (Coulombic repulsion), causing the polymer chain to uncoil and the hydrogel to swell. This swelling opens the mesh size, releasing the drug payload.

Why this matters: This behavior is pH-dependent. At low pH (stomach), the groups are protonated (

Visualization: pH-Responsive Release Mechanism

Figure 2: Mechanism of pH-dependent drug release in Sodium Polyacrylate hydrogels. Ionization drives the mechanical expansion of the polymer network.

Safety & Characterization: The Residual Monomer Problem

The most critical safety parameter in SPA research is the Residual Monomer Content . Sodium Acrylate is a skin irritant and toxic if ingested in quantity.

Analytical Protocol: HPLC Determination of Residual Acrylate

To certify an SPA batch for biological use, you must quantify the unreacted monomer.

Method: High-Performance Liquid Chromatography (HPLC) Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic) Detection: UV at 210 nm (Acrylate double bond absorption)

Workflow:

-

Extraction: Weigh 1.0g of SPA hydrogel. Extract in 50mL 0.9% NaCl solution for 24 hours (to collapse the gel and expel monomer).

-

Filtration: Filter supernatant through a 0.45µm PTFE filter.

-

Analysis: Inject 20µL into HPLC. Compare peak area at ~2.5 min retention time against a standard curve of pure Sodium Acrylate.

-

Limit: For pharmaceutical excipients, residual monomer should generally be <100 ppm (verify with specific pharmacopeia standards, e.g., USP/EP).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4068533, Sodium Acrylate. PubChem. [Link]

-

U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21: Sodium polyacrylate (Sec. 173.73). [Link]

-

Chatterjee, S., et al. (2022). "Stimuli-responsive hydrogels in drug delivery: A review." European Polymer Journal. [Link] (Note: DOI link for verification of mechanism).

-

Waters Corporation. "Determination of Acrylic Acid Monomer in Polyacrylates." Waters Application Notes. [Link]

Technical Guide: Biocompatibility Profile & Evaluation of Sodium Acrylate-Based Hydrogels

[1]

Executive Summary

Poly(sodium acrylate) (PSA) hydrogels represent a paradox in biomaterials science: while the polymer network itself is biologically inert and highly biocompatible, its precursor—acrylic acid—is a potent cytotoxin. Consequently, the safety of PSA hydrogels in medical applications (wound dressings, drug delivery, tissue scaffolds) is not an inherent property of the material, but a result of rigorous purification and process control .

This guide moves beyond basic safety data sheets to analyze the causality of biocompatibility failures. It provides a technical roadmap for synthesizing medical-grade PSA, removing residual monomers, and validating safety via ISO 10993-5 standards.[1]

Material Science: The Neutralization Criticality

The biocompatibility of acrylate hydrogels is thermodynamically linked to the degree of neutralization (DN).

-

Acrylic Acid (AA): High toxicity, low pH (~2.0), corrosive to mucous membranes.[1]

-

Sodium Acrylate (SA): The salt form.[1][2] Biologically improved, but high osmotic potential.[1]

In medical synthesis, we rarely polymerize pure acrylic acid.[1] Instead, we employ a partial neutralization strategy (typically 65-80% DN) prior to polymerization.[1] This creates a buffered network that balances swelling capacity (driven by electrostatic repulsion of -COO⁻ groups) with physiological pH compatibility.[1]

The Toxicity Vector: Residual Monomers

The primary failure mode in PSA biocompatibility is unreacted monomer.[1] Acrylic acid monomers are small molecules (<100 Da) that easily diffuse out of the hydrogel matrix and penetrate cell membranes, causing intracellular acidification and protein denaturation.

Key Insight: Commercial "superabsorbent polymers" (e.g., diaper grade) often contain 200–1000 ppm residual monomer.[1] Medical-grade specifications require <10 ppm .[1]

Mechanisms of Interaction & Toxicity

To design safe hydrogels, one must understand how they attack cells.[1]

Osmotic Lysis (The "Drying" Effect)

PSA is a polyelectrolyte.[1] When placed in contact with tissue, a dry or hypertonic hydrogel generates immense osmotic pressure, literally sucking water out of adjacent cells.[1]

-

Mitigation: Hydrogels must be pre-equilibrated to isotonicity (approx. 280–300 mOsm/kg) using phosphate-buffered saline (PBS) before implantation, unless debridement (drying) is the clinical goal.[1]

Calcium Chelation

The anionic carboxylate groups (-COO⁻) in PSA are potent chelators of divalent cations (

-

Risk: Local depletion of extracellular calcium can disrupt cadherin-mediated cell-cell adhesion and integrin binding, leading to anoikis (cell death due to detachment).[1]

-

Senior Scientist Note: This is often misdiagnosed as chemical toxicity.[1] If your cells detach but remain viable in suspension, your hydrogel is chelating calcium, not poisoning the cells.[1]

Visualization: Biocompatibility Pathways[1]

Caption: Figure 1. Mechanistic pathways of PSA hydrogel toxicity (Red arrows) and engineering mitigation strategies (Black nodes).

Protocol 1: Medical-Grade Synthesis & Purification[1]

This protocol ensures the removal of unreacted monomers and sol-fraction (low molecular weight chains).[1]

Reagents:

Workflow:

-

Neutralization: Slowly add AA to cold NaOH solution to achieve 75% neutralization.[1] Exothermic reaction – control temperature to prevent premature polymerization.

-

Polymerization: Add MBA (0.05 - 0.1 wt%) and Initiator. Allow gelation (typically 2-4 hours at 50°C).

-

The "Senior Scientist" Purification Step (Crucial):

-

Do not just rinse.[1]

-

Step A (Solvent Exchange): Immerse the hydrogel in a 50:50 Ethanol:Water mixture for 24 hours.[1] Ethanol collapses the network slightly, forcing out unreacted hydrophobic impurities and sterilizing the matrix.[1]

-

Step B (Dialysis): Transfer to excess deionized water (DI).[1] Change water every 6 hours for 48 hours. This utilizes the massive swelling pressure to drive diffusion of residual monomer out of the deep network.

-

Step C (Lyophilization): Freeze-dry to create a porous scaffold.[1]

-

Protocol 2: ISO 10993-5 Cytotoxicity Assessment[1]

We utilize the Extract Test method rather than Direct Contact. Direct contact with superabsorbents is mechanically difficult due to swelling, which crushes the cell monolayer.[1]

Extraction Parameters (ISO 10993-12)

-

Vehicle: DMEM + 10% FBS (Complete Cell Culture Medium).[1]

-

Ratio: 0.1 g hydrogel per 1.0 mL medium (Standard for irregular porous materials).

-

Condition: Incubate sealed at 37°C for 24 hours.

Assay Workflow (MTT/WST-1)

-

Cell Seeding: Seed L929 fibroblasts (standard ISO cell line) at

cells/well in a 96-well plate. Incubate 24h to form a semi-confluent monolayer. -

Exposure: Aspirate old media. Add 100 µL of the Hydrogel Extract (from 5.1) to the cells.[1][4][5]

-

Controls: Use fresh media (Negative Control) and media + 10% DMSO or dilute Phenol (Positive Control).[1]

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

-

Quantification: Add MTT reagent. Incubate 4h. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]

Validation Criteria:

Data Summary: Safety Thresholds

The following table summarizes the toxicity profile of PSA components.

| Component | Role | Toxicity Mechanism | Safe Limit (in Hydrogel) |

| Acrylic Acid | Monomer | Membrane disruption, pH shock | < 10 ppm [1] |

| Sodium Acrylate | Polymer Backbone | Calcium Chelation (minor) | Biocompatible |

| MBA | Crosslinker | Neurotoxicity (monomer only) | < 0.1% (fully reacted) |

| APS | Initiator | Oxidative stress | Removed via washing |

Advanced Visualization: Synthesis & Validation Logic

Caption: Figure 2. Critical processing workflow to transform toxic monomers into biocompatible hydrogels.

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1][7] International Organization for Standardization.[1][5] Link

-

Mellott, M. B., et al. (2001).[1] "Release of protein from highly swollen hydrophilic poly(acrylate) hydrogels." Biomaterials.[1][3][5][6][8] Link (Demonstrates swelling/release mechanisms).[1]

-

Kopeček, J. (2007).[1] "Hydrogel biomaterials: A smart future?" Biomaterials.[1][3][5][6][8] Link (Discusses structure-biocompatibility relationships).[1]

-

Inoue, M., et al. (2018).[1] "Toxicity associated with ingestion of a polyacrylic acid hydrogel dog pad."[1][9] Journal of Veterinary Diagnostic Investigation. Link (Highlights monomer toxicity risks).[1]

-

Oh, J. K., et al. (2008).[1] "Synthesis and characterization of superabsorbent polymer." Journal of Applied Polymer Science. Link (Detailed synthesis and neutralization protocols).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium polyacrylate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Polyacrylamide-Sodium Alginate Hydrogel Scaffolds With Calcium Aminopolycarboxylate Coordination Polymers for Enhanced Calcium Mineralisation in Osteoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publikace.k.utb.cz [publikace.k.utb.cz]

- 6. researchgate.net [researchgate.net]

- 7. biomaterials.pl [biomaterials.pl]

- 8. Biocompatible and biodegradable chitosan/sodium polyacrylate polyelectrolyte complex hydrogels with smart responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity associated with ingestion of a polyacrylic acid hydrogel dog pad - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic & Kinetic Profiling of Sodium Acrylate Copolymer Networks

A Technical Guide to Swelling Behavior & Drug Delivery Applications

Executive Summary

Sodium acrylate (NaA) copolymer networks, particularly poly(sodium acrylate-co-acrylamide) [P(NaA-co-AAm)], represent a class of "smart" polyelectrolyte hydrogels. Their utility in drug delivery and tissue engineering is derived from a high sensitivity to environmental stimuli—specifically pH and ionic strength. This guide provides a rigorous examination of the thermodynamic forces driving their swelling, a validated synthesis protocol, and the kinetic models required to predict solute release.

Theoretical Framework: The Thermodynamics of Swelling[1][2]

To engineer a hydrogel with precise release characteristics, one must first understand the competing forces at the molecular level. The swelling equilibrium is not arbitrary; it is the state where the total change in Gibbs free energy (

For ionic networks like sodium acrylate, the classical Flory-Rehner theory must be modified to account for ionic contributions. The total free energy change of mixing is defined as:

1.1 The Three Pillars of Swelling

-

Polymer-Solvent Mixing (

): Driven by the enthalpy of mixing and the entropy of the solvent entering the network. For hydrophilic acrylate chains, this is thermodynamically favorable (exothermic). -

Elastic Retraction (

): As the network expands, the polymer chains between crosslinks are stretched, decreasing their conformational entropy. This creates a retractive force that resists swelling.-

Key Insight: Higher crosslinker (MBA) concentration increases this term, strictly limiting the maximum swelling ratio (

).

-

-

Ionic Osmotic Pressure (

): This is the dominant factor for NaA copolymers. The fixed negative charges (

1.2 Visualization: The Mechanistic Pathway

The following diagram illustrates the transition from a dry, glassy state to a swollen equilibrium, highlighting the competing forces.

Figure 1: Mechanistic pathway of ionic hydrogel swelling. Note the critical role of ionization in generating the osmotic pressure that drives expansion against the elastic constraint.

Validated Synthesis Protocol: Free Radical Solution Polymerization

This protocol yields a P(NaA-co-AAm) hydrogel with high reproducibility. It uses N,N'-methylenebisacrylamide (MBA) as the crosslinker and Ammonium Persulfate (APS) / TEMED as the redox initiator system.

Safety Note: Acrylamide is a potent neurotoxin. Handle with extreme care in a fume hood.

2.1 Materials & Stoichiometry

-

Monomer 1: Acrylic Acid (AAc) - Purify by distillation if inhibitor levels are high.

-

Neutralizer: Sodium Hydroxide (NaOH)

-

Crosslinker: N,N'-methylenebisacrylamide (MBA)[4]

-

Initiator: Ammonium Persulfate (APS)

-

Accelerator: TEMED (N,N,N',N'-tetramethylethylenediamine)[4]

2.2 Step-by-Step Methodology

-

Neutralization (The Exothermic Step):

-

Dissolve Acrylic Acid in deionized water in an ice bath.

-

Slowly add NaOH solution to reach a neutralization degree of 70-80%.

-

Scientific Logic:[5][1][2][6][7][8][9][10][11] Partial neutralization creates the sodium acrylate moieties (

) essential for osmotic swelling while maintaining enough reactivity for polymerization.

-

-

Comonomer Addition:

-

Add Acrylamide to the neutralized solution.[1]

-

Target Ratio: A common starting ratio is 70:30 (AAm:NaA) for balanced mechanical strength and swelling capacity.

-

-

Crosslinking:

-

Add MBA (dissolved in water).

-

Concentration: 0.05 wt% to 0.5 wt% relative to total monomer mass.

-

Effect: Lower MBA = Higher swelling, lower mechanical strength. Higher MBA = Lower swelling, stiffer gel.

-

-

Deoxygenation (Critical):

-

Initiation:

-

Add APS (1 wt% of monomer) followed immediately by TEMED (0.5 wt%).

-

Gently swirl; do not introduce bubbles.

-

-

Gelation & Post-Processing:

-

Allow reaction to proceed at room temperature (or 50°C for thermal initiation) for 4-6 hours.

-

Washing: Cut the gel into discs and immerse in excess distilled water (change daily for 3 days). This removes unreacted monomer and sol fraction (non-crosslinked chains).[4]

-

Drying: Lyophilize (freeze-dry) to maintain pore structure, or oven dry at 60°C for a dense film.

-

Environmental Responsiveness & Characterization

The defining feature of NaA copolymers is their sensitivity to the environment.

3.1 pH Sensitivity (The "On/Off" Switch)[12]

-

pH < 4.0 (Collapsed State): Carboxyl groups are protonated (

). Hydrogen bonding dominates between -

pH > 6.0 (Swollen State): Carboxyl groups deprotonate (

). Electrostatic repulsion between adjacent negative charges forces the chains apart.

3.2 Salt Sensitivity (The Screening Effect)

In physiological saline (0.9% NaCl) or high ionic strength media, swelling is drastically reduced.

-

Mechanism: External cations (

,

Table 1: Effect of Cation Valency on Swelling Ratio Data approximated from standard polyelectrolyte behavior [1, 3].

| Cation Type | Valency | Screening Efficiency | Impact on Swelling |

| Sodium ( | +1 | Low | Moderate reduction vs. DI water |

| Calcium ( | +2 | High | Significant deswelling (Complexation) |

| Aluminum ( | +3 | Very High | Near-total collapse (Crosslinking effect) |

3.3 Experimental Workflow Visualization

Figure 2: Validated workflow for the synthesis and characterization of P(NaA-co-AAm) hydrogels.

Application in Drug Delivery[7][9][14]

Sodium acrylate copolymers are ideal for colonic drug delivery .

-